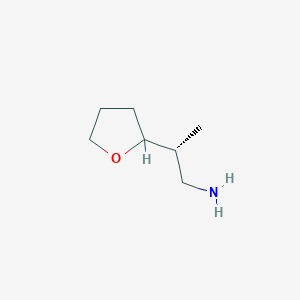
(2R)-2-(Oxolan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Oxolan-2-yl)propan-1-amine, also known as L-THP or L-tetrahydropalmatine, is a natural alkaloid found in several plant species, including Corydalis yanhusuo, Stephania japonica, and Corydalis ambigua. L-THP has been used in traditional Chinese medicine for its analgesic, sedative, and anxiolytic properties. In recent years, L-THP has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(Oxolan-2-yl)propan-1-amine is not fully understood, but it is believed to involve the modulation of several neurotransmitters and receptors in the brain, including dopamine, serotonin, and GABA receptors. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including analgesic, sedative, anxiolytic, anti-inflammatory, antioxidant, and anti-tumor effects. This compound has also been shown to modulate several neurotransmitters and receptors in the brain, which may contribute to its effects on mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(Oxolan-2-yl)propan-1-amine in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. This compound also has a wide range of potential therapeutic applications, which makes it a versatile tool for studying various diseases. However, one limitation of using this compound in lab experiments is its low solubility and bioavailability, which may affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for (2R)-2-(Oxolan-2-yl)propan-1-amine research, including the development of novel synthesis methods to improve its solubility and bioavailability, the investigation of its effects on other neurotransmitters and receptors, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, the development of this compound-based drug delivery systems may enhance its therapeutic efficacy and reduce its side effects.
Méthodes De Synthèse
(2R)-2-(Oxolan-2-yl)propan-1-amine can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method is the extraction from natural sources, which involves the isolation and purification of this compound from plant species. Chemical synthesis involves the reaction of precursors to produce this compound, while biotransformation involves the use of microorganisms to convert precursors to this compound.
Applications De Recherche Scientifique
(2R)-2-(Oxolan-2-yl)propan-1-amine has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, as well as improve cardiac function in animal models of heart failure. In cancer, this compound has been shown to have anti-tumor effects and sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
(2R)-2-(oxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTRCENEJTUGCA-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

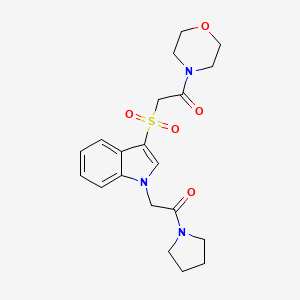
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2757526.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)
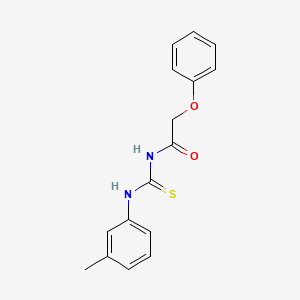
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757534.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
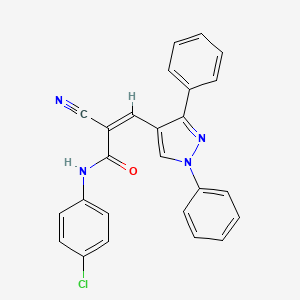
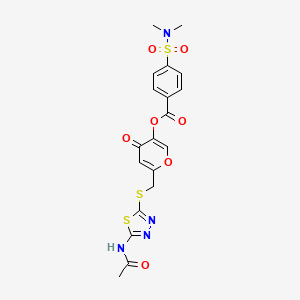

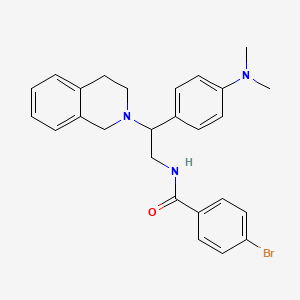

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)
![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)